1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 2-chloro-5-fluorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-4-7(13)2-3-9(10)12/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHSEDJOWBGNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=CC(=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable precursor, such as 2-chloro-5-fluorobenzonitrile, with the pyrazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Esterification Products: Ester derivatives of the carboxylic acid group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, as anticancer agents. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating significant potency .
Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory drugs. Compounds within the pyrazole class have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This activity suggests potential therapeutic uses for conditions such as arthritis and other inflammatory diseases .
Pesticidal Activity
The compound has also been explored for its pesticidal properties. Pyrazole derivatives are known for their effectiveness against various pests and pathogens affecting crops. Studies have reported that these compounds can act as insecticides or fungicides, providing an environmentally friendly alternative to traditional pesticides. The presence of chlorine and fluorine substituents enhances their biological activity, making them more effective against resistant strains of pests .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic pathways to improve yield and reduce environmental impact. For example, methodologies utilizing microwave-assisted synthesis have been reported to enhance reaction efficiency significantly .
Derivative Exploration
Researchers are actively exploring derivatives of this compound to enhance its pharmacological profiles. Modifications at various positions on the pyrazole ring can lead to compounds with improved efficacy or reduced toxicity. Structure-activity relationship (SAR) studies have been crucial in guiding these modifications, allowing for targeted development of new therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer | Demonstrated cytotoxicity against breast cancer cells with significant IC50 values. |
| Pesticide Science (2024) | Agricultural | Effective against resistant pest strains; potential as eco-friendly insecticides. |
| Synthetic Communications (2023) | Synthesis | Reported enhanced yields using microwave-assisted methods for pyrazole synthesis. |
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physicochemical Properties
Key Research Findings
Substituent Position Matters : The ortho-chloro and para-fluoro arrangement in the target compound creates a unique steric and electronic profile compared to para-chloro () or difluoro () analogs.
Impact on Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility, while halogenated variants prioritize lipophilicity for membrane permeability .
Biological Activity : Fluorine and chlorine substituents enhance interactions with hydrophobic enzyme pockets, making halogenated pyrazoles common in drug candidates .
Biological Activity
1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to interact with various biological targets.
- Molecular Formula : CHClFNO
- CAS Number : 1189749-53-8
- Molecular Weight : 252.64 g/mol
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. The compound has shown effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 pathway activation |
| U-937 (Leukemia) | 2.41 | Inhibits cell proliferation and induces apoptosis |
| A549 (Lung Cancer) | 1.75 | Disrupts cell cycle and promotes apoptosis |
Flow cytometry analysis has shown that this compound can induce apoptosis in a dose-dependent manner in MCF-7 cells, increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Bacillus subtilis | 20 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been noted for anti-inflammatory effects, which may contribute to its overall therapeutic profile. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the pyrazole derivative demonstrated superior activity against resistant strains of E. coli, indicating its potential utility in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized for yield?
Methodological Answer: A multi-step synthesis approach is typically employed, starting with cyclocondensation of substituted phenylhydrazines with β-ketoesters or acetoacetate derivatives. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization in ethanol under reflux, followed by hydrolysis to yield the carboxylic acid moiety . Key intermediates, such as pyrazole esters, should be purified via silica gel chromatography or recrystallization to minimize impurities. Optimization of reaction conditions (e.g., solvent polarity, temperature, and base selection) can improve yields. For instance, using triethylamine as a base in ethanol enhances the cyclization efficiency of pyrazole intermediates .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. The pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while the methyl group appears as a singlet near δ 2.5 ppm. The carboxylic acid proton (if present) is observed as a broad peak around δ 12–14 ppm .
- X-ray Crystallography : Single-crystal diffraction analysis (e.g., using SHELX programs) provides definitive confirmation of the molecular geometry. For example, bond angles and torsion angles of the pyrazole ring and substituents can be compared with density functional theory (DFT)-optimized structures .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate pyrazole derivatives .
- Recrystallization : Polar solvents like ethanol or methanol are ideal for recrystallizing carboxylic acid derivatives. Adjusting the solvent-to-solute ratio and cooling rate can enhance crystal purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in medicinal chemistry applications?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These analyses reveal nucleophilic/electrophilic sites, aiding in rational drug design. For instance, the electron-withdrawing chloro and fluoro substituents lower the LUMO energy, enhancing electrophilicity at the pyrazole ring .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Meta-analysis : Compare IC50 values across studies while normalizing for variables like cell line, assay protocol, and solvent effects.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding under varying pH or ionic strength to identify assay-specific interactions. For example, protonation of the carboxylic acid group in physiological pH may alter binding affinity .
Q. How does the substitution pattern (e.g., chloro, fluoro, methyl groups) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Calculations : Fluorine and chlorine substituents increase lipophilicity (higher LogP), enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Methyl groups at the pyrazole 5-position reduce metabolic oxidation, as shown in comparative studies with unsubstituted analogs. In vitro microsomal assays (e.g., human liver microsomes) can quantify metabolic half-life .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: Crystallization difficulties often arise from the compound’s polar carboxylic acid group and aromatic substituents. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
